molecular formula C10H15NO B14152849 Pyridine, 2-(butoxymethyl)- CAS No. 89290-78-8

Pyridine, 2-(butoxymethyl)-

Cat. No.: B14152849
CAS No.: 89290-78-8
M. Wt: 165.23 g/mol
InChI Key: IWRSMXMWFHGRRC-UHFFFAOYSA-N
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Description

Structural Context and Classification as a Pyridine (B92270) Derivative

The fundamental framework of Pyridine, 2-(butoxymethyl)- is the pyridine ring, a structural analog of benzene (B151609) where a methine group (=CH−) is replaced by a nitrogen atom. wikipedia.org This substitution makes pyridine a basic heterocycle. wikipedia.org In the case of Pyridine, 2-(butoxymethyl)-, a butoxymethyl group (–CH2OCH2CH2CH2CH3) is covalently bonded to the carbon atom at the 2-position of the pyridine ring. evitachem.com This classifies it as a substituted pyridine. The presence of the ether linkage within the butoxymethyl group introduces additional functionality compared to simple alkylpyridines.

PropertyValue
Molecular Formula C10H15NO chembk.com
Molar Mass 165.23 g/mol chembk.com
Appearance Colorless to pale yellow liquid evitachem.com
Boiling Point Approximately 190 °C evitachem.com
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. evitachem.com
Stability Generally stable under standard laboratory conditions. evitachem.com

Research Significance in Contemporary Organic Chemistry

The significance of Pyridine, 2-(butoxymethyl)- in modern organic chemistry stems from its role as a versatile synthetic intermediate and a building block for more complex molecules. evitachem.com Pyridine derivatives, in general, are of great interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. evitachem.comsemanticscholar.org The specific structural features of Pyridine, 2-(butoxymethyl)-, namely the pyridine ring and the butoxymethyl side chain, allow it to participate in various chemical transformations.

The nitrogen atom in the pyridine ring can act as a site for electrophilic attack, and the ring itself can undergo nucleophilic substitution, typically at the 2- and 4-positions. wikipedia.org The butoxymethyl group can also be involved in reactions, such as nucleophilic addition. evitachem.com

Recent research in organic synthesis has focused on developing efficient and novel methods for the preparation of pyridine derivatives. researchgate.net These efforts are driven by the continuous demand for new molecules with specific functionalities. semanticscholar.org The synthesis of compounds like Pyridine, 2-(butoxymethyl)- can be achieved through methods such as the alkylation of pyridine or nucleophilic substitution reactions. evitachem.com The development of new catalytic systems, including transition-metal-catalyzed cross-coupling and cyclization reactions, has further expanded the toolbox for creating functionalized pyridines. researchgate.net These advancements underscore the ongoing importance of pyridine derivatives in the landscape of contemporary organic chemistry. semanticscholar.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89290-78-8

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(butoxymethyl)pyridine

InChI

InChI=1S/C10H15NO/c1-2-3-8-12-9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3

InChI Key

IWRSMXMWFHGRRC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=CC=N1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Pyridine, 2 Butoxymethyl

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, due to the presence of the electronegative nitrogen atom, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). atlas.orgwikipedia.orgstackexchange.com The nitrogen atom withdraws electron density from the ring through an inductive effect, making it less nucleophilic. atlas.orguoanbar.edu.iq However, the lone pair of electrons on the nitrogen can participate in resonance, which influences the electron density at different positions of the ring. atlas.org

Regioselective Functionalization and Electronic Directing Effects

In the case of pyridine itself, electrophilic substitution is generally sluggish and tends to occur at the 3-position (meta to the nitrogen). wikipedia.orgstackexchange.comquora.com This is because the intermediates formed by attack at the 2- and 4-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. stackexchange.comgcwgandhinagar.com

However, the presence of a substituent on the pyridine ring can significantly influence the regioselectivity of electrophilic substitution. An activating group, such as a methoxy (B1213986) group (–OCH3), directs incoming electrophiles to the ortho and para positions relative to itself. pearson.com In the context of Pyridine, 2-(butoxymethyl)-, the butoxymethyl group is an alkoxy group, which is generally considered an activating, ortho, para-director. pearson.com Therefore, electrophilic attack would be expected to be directed to the positions ortho and para to the butoxymethyl group.

Recent research has highlighted methods for achieving C3(5)-H functionalization of 2-alkoxypyridines. researchgate.net This suggests that while the butoxymethyl group directs to the ortho and para positions, specific reaction conditions and catalysts can override this directing effect to achieve substitution at the C3 and C5 positions. researchgate.net The conversion of pyridine to its N-oxide derivative can also alter the regioselectivity of electrophilic substitution, promoting attack at the 2- and 4-positions. gcwgandhinagar.comarkat-usa.orgvaia.com

Regioselectivity of Electrophilic Substitution on Substituted Pyridines
SubstituentDirecting EffectFavored Position(s) for Electrophilic AttackNotes
NoneDeactivating3-positionReaction is generally slow. wikipedia.orgstackexchange.comquora.com
-OCH3 (activating)Ortho, Para-directingOrtho and Para to the -OCH3 groupThe nitrogen atom still deactivates the ring overall. pearson.com
-COOH (deactivating)Meta-directingMeta to the -COOH groupRequires harsh reaction conditions. pearson.com
N-oxideActivating2- and 4-positionsThe oxygen atom can be removed after substitution. gcwgandhinagar.comarkat-usa.orgvaia.com

Nucleophilic Addition Processes Involving the Butoxymethyl Side Chain

The butoxymethyl group attached to the pyridine ring can be susceptible to nucleophilic attack, particularly under strong nucleophilic conditions. evitachem.com This can lead to the cleavage of the ether linkage. The reactivity of the butoxymethyl side chain is influenced by the electron-withdrawing nature of the pyridine ring, which can make the benzylic-like carbon more electrophilic.

Oxidative and Reductive Transformations of the Compound

Pyridine, 2-(butoxymethyl)- can undergo both oxidative and reductive transformations. evitachem.com Oxidation can lead to the formation of the corresponding carbonyl derivatives. evitachem.com For instance, oxidation of the butoxymethyl group could potentially yield an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. wikipedia.org

Reduction of the pyridine ring to piperidine (B6355638) can be achieved using hydrogen with a catalyst or sodium in ethanol (B145695). uoanbar.edu.iq The butoxymethyl group itself is generally stable to many reducing agents, but under harsh conditions, cleavage of the ether bond could occur.

In-depth Mechanistic Elucidation Studies

The functionalization of pyridines often involves complex mechanistic pathways, with transition metal catalysis playing a crucial role in many transformations. beilstein-journals.orgnih.gov

Identification of Key Reaction Intermediates and Transition States

Mechanistic studies, including deuterium (B1214612) labeling experiments and DFT calculations, have been employed to identify key intermediates in pyridine functionalization reactions. beilstein-journals.org For instance, in palladium-catalyzed C-H functionalization, the formation of a palladacycle intermediate is often proposed. beilstein-journals.org The stability of these intermediates and the transition states leading to their formation dictate the regioselectivity and efficiency of the reaction.

In some nucleophilic substitution reactions on pyridine derivatives, the formation of Meisenheimer-like intermediates, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key step. imperial.ac.uk The transition states in these reactions involve the approach of the nucleophile to the pyridine ring and the departure of the leaving group. nih.govnih.govresearchgate.net

Understanding the Catalytic and Directing Roles of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring plays a pivotal role in many catalytic reactions. atlas.orgevitachem.comnih.govthieme-connect.com It can act as a directing group, coordinating to a metal catalyst and bringing it into proximity with a specific C-H bond, thereby facilitating its activation. arkat-usa.orgbeilstein-journals.orgnih.gov This is a common strategy for achieving regioselective functionalization of pyridines.

C-H Functionalization Mechanisms in Related Pyridine Derivatives

The direct functionalization of C-H bonds in pyridine and its derivatives is a highly sought-after transformation in organic synthesis, offering an atom-economical approach to constructing complex molecules. thieme-connect.comnih.gov However, the inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature due to the electronegative nitrogen atom, present significant challenges to traditional C-H activation. beilstein-journals.org The nitrogen lone pair can also coordinate to metal catalysts, potentially deactivating them. rsc.org Despite these hurdles, significant progress has been made in understanding and developing catalytic systems for the selective functionalization of pyridine C-H bonds. thieme-connect.combeilstein-journals.org

The mechanisms of these transformations are diverse and highly dependent on the catalyst, directing group (when present), and reaction conditions. Generally, C-H functionalization of pyridines can be broadly categorized based on the position of activation (ortho, meta, or para) and the nature of the bond being formed.

Ortho-C-H Functionalization:

Ortho-C-H functionalization is the most extensively studied due to the directing effect of the pyridine nitrogen atom. This innate coordinating ability can be harnessed to bring a metal catalyst into close proximity to the C2- and C6-H bonds, facilitating their activation. rsc.org

Transition-Metal Catalysis: A variety of transition metals, including palladium, rhodium, iridium, and copper, have been employed for ortho-C-H functionalization. thieme-connect.comthieme-connect.com The general mechanism often involves the coordination of the pyridine nitrogen to the metal center, followed by a C-H activation step. This activation can proceed through several pathways, such as:

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond is cleaved in a single step involving the metal center and a base. Studies on Pd-catalyzed reactions have suggested that this can occur at Pd(II), Pd(III), and Pd(IV) centers. researchgate.net

Oxidative Addition: The metal center inserts into the C-H bond, leading to a higher oxidation state intermediate. For instance, iridium complexes have been shown to undergo oxidative addition of a pyridine C-H bond. acs.org

Sigma-Bond Metathesis: This mechanism is often proposed for early transition metals and lanthanides.

Heterobimetallic Catalysis: The use of heterobimetallic systems, such as those containing a transition metal and a main group element like aluminum or a rare-earth metal, has emerged as a powerful strategy. rsc.org In these systems, the Lewis acidic main group metal can coordinate to the pyridine nitrogen, activating the substrate and leaving the transition metal free to perform the C-H activation. For example, a Zr/Co heterobimetallic complex has been shown to activate the ortho-C-H bonds of pyridine derivatives. rsc.org

The following table summarizes selected examples of catalyst systems and proposed mechanistic features for ortho-C-H functionalization.

Catalyst SystemSubstrate TypeKey Mechanistic FeatureReference
Pd(OAc)₂/dppfPyridine N-oxidesRadical mechanism proposed for alkylation. beilstein-journals.org
Rh-Al heterobimetallic2,6-unsubstituted pyridinesSelective C2-monoalkylation. beilstein-journals.org
(PBP)Ir complexesPyridineBoryl-directed C-H oxidative addition to Ir. acs.org
Zr/Co heterobimetallicpara-substituted pyridinesReversible oxidative addition of the o-C-H bond. rsc.org
CuIPyridine N-oxidesC-H cupration followed by reaction with a diazo compound. beilstein-journals.org

Meta- and Para-C-H Functionalization:

Achieving selectivity at the meta (C3/C5) and para (C4) positions is more challenging due to the lack of a direct electronic or steric bias from the nitrogen atom. nih.gov Strategies to overcome this include:

Directing Groups: Attaching a directing group to the pyridine ring can steer the catalyst to a specific remote position.

Electronic Control: In electron-deficient pyridines, the electronic character of the C-H bonds can dictate regioselectivity. For example, C-H arylation of 3-substituted pyridines can favor the C4-position. nih.gov The use of electron-withdrawing groups can increase the acidity of the corresponding C-H bond, facilitating its activation. nih.gov

Temporary Dearomatization: This strategy involves the temporary disruption of the pyridine's aromaticity to enable functionalization at otherwise unreactive positions. nih.gov

The table below outlines different approaches for achieving meta and para selectivity.

PositionStrategyExampleMechanistic InsightReference
C4Electronic ControlC-H arylation of 3-nitropyridineIncreased acidity of the C4-H bond due to the electron-withdrawing nitro group. nih.gov
C3/C5Electronic ControlC-H arylation of 4-substituted pyridinesLow reactivity at C2/C6 positions due to electronic repulsion with the polarized C-Pd bond. nih.gov
MetaDirecting GroupUse of removable directing groupsDirecting group positions the catalyst for meta-C-H activation. nih.gov
C4Nucleophilic (Hetero)arylationReaction of N-aminopyridinium salts with electron-rich (hetero)arenesThe reaction proceeds through a nucleophilic attack on the activated pyridinium (B92312) ring. frontiersin.org

Mechanistic Investigations using Advanced Techniques:

Detailed mechanistic understanding is often gained through a combination of experimental and computational methods.

Kinetic Isotope Effect (KIE) Studies: Measuring the reaction rates with deuterated substrates can help determine if C-H bond cleavage is the rate-determining step. A significant KIE suggests that C-H activation is involved in the slowest step of the reaction. beilstein-journals.org

Density Functional Theory (DFT) Calculations: Computational studies are invaluable for mapping out potential reaction pathways, calculating the energies of intermediates and transition states, and rationalizing observed regioselectivity. acs.org For example, DFT calculations have been used to elucidate the pathways for pyridine activation by (PBP)Ir complexes. acs.org

Spectroscopic Analysis: Techniques like NMR and EPR can be used to identify and characterize key intermediates in the catalytic cycle. researchgate.net

Advanced Applications of Pyridine, 2 Butoxymethyl in Chemical Research

Function as a Crucial Building Block in Complex Organic Synthesis

Synthesis of related pyridine (B92270) derivatives often involves the alkylation of pyridine N-oxide or direct C-H functionalization. For instance, studies on the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines have been conducted, highlighting pathways to create such difunctionalized pyridine cores. google.com In one study, the reaction of pyridine N-oxides with ethers, such as tert-butyl methyl ether, under metal-free conditions yielded the corresponding C2-alkoxymethylated products. rsc.org The synthesis of 2-(tert-butoxymethyl)pyridine 1-oxide, a closely related structure, was achieved with a 59% yield. rsc.org Such methods underscore the accessibility of these building blocks for broader synthetic campaigns.

Product Yield (%) Conditions
2-(tert-Butoxymethyl)pyridine 1-oxide59%Pyridine N-oxide, tert-butyl methyl ether, K2CO3, TBHP, 145 °C, 16 h rsc.org
2-(Tetrahydrofuran-2-yl)pyridine 1-oxide54%Pyridine N-oxide, THF, K2CO3, TBHP, 145 °C, 16 h rsc.org
2-(Tetrahydro-2H-pyran-2-yl)pyridine 1-oxide59%Pyridine N-oxide, Tetrahydro-2H-pyran, K2CO3, TBHP, 145 °C, 16 h rsc.org

This table presents the yields for the synthesis of various C2-alkoxymethylated pyridine N-oxides, demonstrating the feasibility of introducing ether-linked substituents at the C2 position of the pyridine ring.

The utility of Pyridine, 2-(butoxymethyl)- extends to its role as a precursor for advanced molecular structures. Bipyridine ethers, for example, are crucial motifs in supramolecular chemistry and are often synthesized from functionalized pyridine precursors. mdpi.com The synthesis of bifunctional bipyridine intermediates, which are key components in the construction of macrocycles, relies on the availability of reactive pyridine building blocks. mdpi.com The butoxymethyl group can be envisioned as a non-polar segment that can influence the self-assembly and host-guest properties of larger macrocyclic architectures derived from it. The development of synthetic routes to multiheteroaromatic macrocycles and other supramolecular devices often employs such substituted pyridine building blocks. mdpi.com

Integration into Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of the pyridine ring make it a desirable component in advanced materials. Pyridine, 2-(butoxymethyl)- is utilized in creating polymeric materials, where its functional group can impart enhanced or specific properties. evitachem.com

The incorporation of pyridine moieties into polymer backbones is a recognized strategy for tailoring material properties. Wholly aromatic polymers containing pyridine units exhibit high thermal stability, with glass transition temperatures often exceeding 400 °C, and excellent chemical stability. rsc.org The presence of the pyridine nitrogen allows for post-polymerization modification, such as N-alkylation, to create cationic polymers, further diversifying the material's properties and potential applications. rsc.org The butoxymethyl substituent in Pyridine, 2-(butoxymethyl)- can enhance the solubility of resulting polymers in common organic solvents, which is a crucial factor for processability into films and other forms. rsc.org This enhanced solubility facilitates the fabrication of materials with high tensile strength and toughness. rsc.org

In the field of organic electronics, pyridine-bridged conjugated polymers are of significant interest for applications in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). rylene-wang.comcmu.edu The electron-deficient nature of the pyridine ring, when incorporated into a polymer backbone, can lower the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. rylene-wang.com This tuning of electronic energy levels is critical for efficient charge injection and transport. cmu.edu

Research on diketopyrrolopyrrole (DPP)-based polymers has shown that using a pyridine bridge can systematically vary the polymer's electronic properties. rylene-wang.com By alternating the pyridine-bridged DPP unit with various aromatic co-monomers, from electron-donating to electron-withdrawing, the charge transport characteristics can be switched from p-type to ambipolar to n-type. rylene-wang.com For instance, a series of pyridine-bridged DPP polymers exhibited tailored LUMO levels ranging from -3.80 eV to -4.22 eV. rylene-wang.com This demonstrates that the pyridine unit is a powerful tool for designing conjugated polymers with specific electronic functions for advanced electronic devices. rylene-wang.comcmu.edu

Polymer Alternating Unit HOMO (eV) LUMO (eV) Optical Band Gap (eV) Charge Transport Type
PDPP2Py2oTDimethyoxy-bithiophene (2oT)-5.21-3.801.41p-type rylene-wang.com
PDPP2PyBDTBenzodithiophene (BDT)-5.41-3.811.85Ambipolar rylene-wang.com
PDPP2PyTThiophene (T)-5.46-3.871.83Ambipolar rylene-wang.com
PDPP2PyNDINaphthadiimide (NDI)-6.07-4.221.76n-type rylene-wang.com

This table showcases how the electronic properties of pyridine-bridged DPP polymers can be systematically engineered by changing the copolymerized aromatic unit, thereby controlling the charge transport behavior.

Metallomesogens are compounds that combine the properties of metal complexes and liquid crystals, leading to materials with unique magnetic, optical, or electronic responses. The design of these materials often involves ligands with a coordinating headgroup and a flexible, non-polar tail. The structure of Pyridine, 2-(butoxymethyl)- fits this design principle, possessing a nitrogen-donor head for metal coordination and a flexible butoxy tail that can promote the formation of liquid crystalline phases (mesophases). While direct studies on metallomesogens from this specific compound are not detailed, the principles are well-established. For example, Pt(II) metallomesogens have been synthesized that exhibit nematic phases and phosphorescence, properties that are highly dependent on the molecular structure and intermolecular interactions. researchgate.netresearchgate.net The butoxymethyl chain could facilitate the necessary anisotropic molecular shape and micro-segregation required for liquid crystal formation upon coordination to a suitable metal center.

Exploration in Ligand Chemistry and Coordination Complex Formation

The nitrogen atom in the pyridine ring of Pyridine, 2-(butoxymethyl)- makes it a classic Lewis base, capable of acting as a ligand to form coordination complexes with a wide variety of metal ions. nih.gov The coordination chemistry of pyridine-type ligands is extensive and forms the basis for many applications in catalysis, materials science, and supramolecular chemistry. nih.govrsc.org

The 2-(butoxymethyl) substituent can influence the coordination properties of the pyridine ligand in several ways. Sterically, it can affect the geometry of the resulting metal complex. Electronically, the ether oxygen could potentially act as a secondary, weak donor site, leading to chelation, although this is less common than its role in providing solubility and influencing packing. The rich coordination chemistry of pyridine ligands has been used to construct complex molecular assemblies, including metal-organic networks and functional materials with specific electrochemical and electrochromic properties. nih.gov For instance, tridentate ligands incorporating a central pyridine ring, such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp), have been shown to form stable complexes with a range of d and f block metals, demonstrating the versatility of the pyridine core in ligand design. rsc.org The principles from these systems can be applied to understand the potential of Pyridine, 2-(butoxymethyl)- as a monodentate ligand in forming diverse coordination compounds. rsc.orggoogle.com

Development of Pyridine, 2-(butoxymethyl)- as a Ligand Scaffold

The development of Pyridine, 2-(butoxymethyl)- as a ligand scaffold is rooted in the broader interest in pyridine derivatives for their utility in organic chemistry and their diverse biological activities. The introduction of a butoxymethyl group to the pyridine ring adds functional properties that are advantageous in the synthesis of more complex molecules and materials. The synthesis of this compound can be achieved through various laboratory methods, including the alkylation of pyridine with butyl bromide or butyl chloride in the presence of a base. Another common method is nucleophilic substitution, where a suitable leaving group on a butoxymethyl precursor reacts with pyridine. More recently, biocatalytic methods using enzymes have been explored as a more environmentally friendly approach. evitachem.com

Synthesis and Characterization of Organometallic Complexes

Pyridine, 2-(butoxymethyl)- serves as a versatile ligand in the synthesis of organometallic complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the butoxymethyl group can both act as donor atoms, allowing the ligand to coordinate with metal centers in a bidentate fashion. This chelation effect often leads to the formation of stable, well-defined metal complexes. The synthesis of these complexes typically involves reacting Pyridine, 2-(butoxymethyl)- with a metal salt in an appropriate solvent.

The characterization of these organometallic complexes is crucial to understanding their structure and properties. A variety of analytical techniques are employed for this purpose:

X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice of the complex, confirming the coordination mode of the ligand and the geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution, providing insights into the electronic environment of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and C-O bonds.

Mass Spectrometry: This technique helps to determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

Catalytic Science and Organocatalysis

The unique electronic and steric properties of Pyridine, 2-(butoxymethyl)- make it a valuable component in the design of catalysts for a range of organic transformations. Its ability to coordinate with metal centers and influence their reactivity is central to its application in both metal-catalyzed reactions and organocatalysis.

Contributions to Asymmetric Catalysis

In the field of asymmetric catalysis, the goal is to synthesize chiral molecules with a high degree of enantioselectivity. Chiral ligands derived from Pyridine, 2-(butoxymethyl)- can be used to create chiral metal complexes that act as catalysts. By introducing chiral centers into the butoxymethyl group or by creating a chiral environment around the metal center, these catalysts can direct the formation of one enantiomer over the other in a chemical reaction. The steric bulk of the butoxymethyl group can also play a significant role in controlling the stereochemical outcome of the reaction.

Role in Green Chemistry Catalytic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Pyridine, 2-(butoxymethyl)- and its derivatives can contribute to green chemistry in several ways:

Development of Efficient Catalysts: By designing highly active and selective catalysts based on this scaffold, it is possible to reduce the amount of catalyst required for a reaction, minimize waste, and improve energy efficiency.

Use of Greener Solvents: The solubility of complexes containing Pyridine, 2-(butoxymethyl)- can be tuned by modifying the ligand structure, potentially allowing for the use of more environmentally benign solvents.

Biocatalytic Synthesis: As mentioned earlier, the use of enzymes in the synthesis of Pyridine, 2-(butoxymethyl)- itself is an example of a green chemistry approach. evitachem.com

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Crystal engineering is a subfield that deals with the design and synthesis of crystalline solids with desired properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For "Pyridine, 2-(butoxymethyl)-", the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the butoxy group. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the butoxymethyl group would resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom and the pyridine ring (OCH₂) would appear at a characteristic chemical shift, followed by the other methylene groups of the butyl chain, and finally the terminal methyl group.

Table 1: Predicted ¹H NMR Data for Pyridine, 2-(butoxymethyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine H-6 8.45-8.55 d 1H
Pyridine H-4 7.60-7.70 t 1H
Pyridine H-3 7.20-7.30 d 1H
Pyridine H-5 7.10-7.20 t 1H
-OCH₂- (pyridyl) 4.60-4.70 s 2H
-OCH₂- (butyl) 3.50-3.60 t 2H
-CH₂- 1.50-1.60 m 2H
-CH₂- 1.30-1.40 m 2H
-CH₃ 0.85-0.95 t 3H

d = doublet, t = triplet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in "Pyridine, 2-(butoxymethyl)-" gives a distinct signal. The carbon atoms of the pyridine ring will resonate at lower field (higher ppm) compared to the aliphatic carbons of the butoxy group. The carbon atom attached to the nitrogen (C-2 and C-6) are typically the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Data for Pyridine, 2-(butoxymethyl)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2 158-160
Pyridine C-6 148-150
Pyridine C-4 135-137
Pyridine C-3 121-123
Pyridine C-5 120-122
-OCH₂- (pyridyl) 72-74
-OCH₂- (butyl) 68-70
-CH₂- 30-32
-CH₂- 18-20

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. It allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which in turn can be used to confirm the elemental formula. For "Pyridine, 2-(butoxymethyl)-" (C₁₀H₁₅NO), ESI-HRMS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 3: ESI-HRMS Data for Pyridine, 2-(butoxymethyl)-

Ion Calculated m/z Observed m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Pyridine, 2-(butoxymethyl)-" would exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.

Table 4: Characteristic IR Absorption Bands for Pyridine, 2-(butoxymethyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
C=N (Pyridine ring) Stretching 1590-1610
C=C (Pyridine ring) Stretching 1450-1580

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. evitachem.com If "Pyridine, 2-(butoxymethyl)-" can be obtained in a suitable crystalline form, X-ray diffraction would allow for the precise determination of the geometry of the pyridine ring and the conformation of the butoxymethyl side chain in the solid state. This technique would provide unequivocal proof of the connectivity and stereochemistry of the molecule.

Table 5: Chemical Compound Mentioned

Compound Name
Pyridine, 2-(butoxymethyl)-
Butyl bromide
Butyl chloride
Sodium hydride

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

The electronic structure of Pyridine (B92270), 2-(butoxymethyl)- is fundamentally dictated by the interplay between the aromatic pyridine ring and the appended butoxymethyl group. Molecular orbital (MO) theory provides a powerful lens to examine the distribution and energy levels of electrons within the molecule, which in turn govern its chemical behavior.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic landscape of such molecules. tandfonline.combohrium.comnih.gov For Pyridine, 2-(butoxymethyl)-, DFT calculations would typically be employed to optimize the molecular geometry and compute the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. In the case of Pyridine, 2-(butoxymethyl)-, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. The LUMO, conversely, represents the orbital that is most likely to accept an electron, highlighting electrophilic sites. For this molecule, the LUMO is anticipated to be a π* orbital distributed over the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity. The introduction of the butoxymethyl group at the 2-position of the pyridine ring is expected to influence the HOMO-LUMO gap compared to unsubstituted pyridine. The electron-donating nature of the alkoxy group could raise the energy of the HOMO, potentially leading to a smaller gap and enhanced reactivity.

A hypothetical representation of the frontier molecular orbitals and their energies for Pyridine, 2-(butoxymethyl)- is presented in the following interactive data table, based on general principles and data from related pyridine derivatives.

Molecular OrbitalEnergy (eV) (Hypothetical)Description
LUMO-0.5 to -1.5Primarily a π* orbital localized on the pyridine ring, indicating susceptibility to nucleophilic attack.
HOMO-6.0 to -7.0A π orbital with significant contributions from the pyridine ring nitrogen and the ether oxygen.
HOMO-LUMO Gap 4.5 to 6.5 A measure of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanism Prediction and Energy Profile Calculations

Theoretical chemistry provides invaluable tools for predicting the pathways of chemical reactions involving Pyridine, 2-(butoxymethyl)- and for calculating the associated energy changes. By mapping the potential energy surface (PES) for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For instance, the hydrolysis of the ether linkage in Pyridine, 2-(butoxymethyl)- or its reaction with electrophiles at the pyridine nitrogen can be modeled computationally. DFT calculations can be used to locate the transition state structures and compute the activation energies, thereby providing insights into the reaction kinetics. The intrinsic reaction coordinate (IRC) method can further be employed to confirm that the identified transition state connects the reactants and products. bohrium.com

A common reaction involving pyridine derivatives is their interaction with electrophiles. The nitrogen atom of the pyridine ring is a primary site for electrophilic attack. Computational modeling can predict the regioselectivity of such reactions and the stability of the resulting intermediates. For example, the protonation of Pyridine, 2-(butoxymethyl)- would be expected to occur at the nitrogen atom, and the proton affinity can be calculated to quantify this basicity.

The following table provides a hypothetical energy profile for a generic electrophilic addition reaction at the nitrogen of a 2-alkoxypyridine, which can be considered analogous to Pyridine, 2-(butoxymethyl)-.

Reaction CoordinateRelative Energy (kcal/mol) (Hypothetical)Description
Reactants0Pyridine, 2-(butoxymethyl)- + Electrophile
Transition State+15 to +25The energy barrier for the reaction to occur.
Intermediate/Product Complex-5 to -15The stabilized species formed after the reaction.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While specific QSRR studies for Pyridine, 2-(butoxymethyl)- are not available, the principles can be applied to understand how variations in its structure would affect its reactivity.

For a series of 2-alkoxypyridines, where the alkyl chain is varied, QSRR models could be developed to predict properties like basicity (pKa) or reaction rates. The descriptors used in such models can be derived from computational chemistry and include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

For Pyridine, 2-(butoxymethyl)-, key descriptors would include:

Electronic Descriptors : The charge on the pyridine nitrogen atom, the HOMO energy (as an indicator of electron-donating ability), and the dipole moment.

Steric Descriptors : The size and conformation of the butoxy group, which could influence the accessibility of the nitrogen atom to reagents.

Topological Descriptors : Molecular connectivity indices that encode information about the branching of the butoxy group.

By systematically modifying the structure of the alkoxy group in a computational model (e.g., changing the chain length or branching) and calculating these descriptors, a dataset can be generated. This dataset can then be used to build a QSRR model that could predict, for example, the binding affinity of these compounds to a biological target or their rate of a particular chemical transformation.

The following table illustrates a hypothetical set of descriptors that could be used in a QSRR study of 2-alkoxypyridines.

Compound (R in 2-OR-Pyridine)HOMO Energy (eV) (Hypothetical)Charge on N (a.u.) (Hypothetical)Predicted Reactivity (Arbitrary Units)
Methyl-6.8-0.451.0
Ethyl-6.7-0.461.2
Propyl-6.65-0.471.3
Butyl -6.6 -0.48 1.4
Isopropyl-6.5-0.501.6

This theoretical framework, grounded in the principles of computational chemistry and molecular modeling, provides a comprehensive approach to understanding the chemical nature of Pyridine, 2-(butoxymethyl)-. While awaiting dedicated experimental and computational research on this specific molecule, these established theoretical methods offer significant predictive power and a solid foundation for future investigations.

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 2-(butoxymethyl)pyridine in laboratory settings?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction kinetics and solubility of intermediates .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and minimize side reactions (e.g., over-alkylation) .
  • Stoichiometric Ratios: Optimize the molar ratio of butanol to 2-(chloromethyl)pyridine (typically 1.2:1) to ensure complete substitution .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials and byproducts .

Q. How should researchers characterize the purity and structural integrity of 2-(butoxymethyl)pyridine?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Quantify purity (>98%) and detect trace impurities .
    • NMR Spectroscopy: Confirm substitution patterns (e.g., pyridine C-2 butoxymethyl signal at δ 3.5–4.0 ppm for methylene protons) .
    • Elemental Analysis: Validate molecular formula (C₁₀H₁₃NO) with ≤0.3% deviation .
  • Cross-Validation: Combine at least two techniques (e.g., NMR + LC-MS) to rule out isomeric contaminants .

Q. What safety protocols are critical when handling 2-(butoxymethyl)pyridine in synthetic workflows?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity during weighing and reactions to mitigate inhalation risks .
  • Waste Management: Segregate halogenated solvent waste (e.g., dichloromethane) from organic residues and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of 2-(butoxymethyl)pyridine derivatives in enzyme inhibition assays?

Methodological Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., known kinase inhibitors) .
  • Structural Analysis: Use X-ray crystallography or cryo-EM to verify ligand-binding modes and rule out crystallization artifacts .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to assess steric clashes or electronic mismatches in active sites .
  • Orthogonal Validation: Cross-check results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinities .

Q. What strategies are effective for designing 2-(butoxymethyl)pyridine-based ligands in transition-metal catalysis?

Methodological Answer:

  • Ligand Design: Modify the butoxymethyl side chain to enhance electron-donating capacity (e.g., replace oxygen with sulfur for stronger σ-donation) .
  • Metal Compatibility: Screen Pd(II), Ni(0), and Ru(II) complexes for catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Spectroscopic Validation: Use UV-Vis and EPR to monitor metal-ligand charge-transfer (MLCT) states and confirm coordination geometry .

Q. How can researchers address stability challenges of 2-(butoxymethyl)pyridine under physiological conditions for drug discovery?

Methodological Answer:

  • Degradation Profiling: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., pyridine-2-carboxylic acid) .
  • Prodrug Strategies: Introduce ester or carbamate prodrug moieties to shield the butoxymethyl group from enzymatic cleavage .
  • Buffering Systems: Use HEPES (pH 7.4) instead of phosphate buffers to minimize nucleophilic attack on the ether linkage .

Q. What advanced techniques are suitable for studying the ecological impact of 2-(butoxymethyl)pyridine in environmental samples?

Methodological Answer:

  • Trace Detection: Employ SPE-LC-QTOF (solid-phase extraction coupled to quadrupole time-of-flight MS) with detection limits ≤1 ppb in water .
  • Biodegradation Assays: Use OECD 301F respirometry to measure microbial mineralization rates under aerobic conditions .
  • Toxicity Screening: Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (OECD 201) .

Data Contradiction Analysis

Q. How should conflicting results about the photophysical properties of 2-(butoxymethyl)pyridine derivatives be resolved?

Methodological Answer:

  • Source Verification: Confirm solvent purity (HPLC-grade) and degas samples to eliminate oxygen quenching artifacts .
  • Instrument Calibration: Standardize fluorometers using quinine sulfate (Φ = 0.55 in 0.1 M H₂SO₄) for quantum yield measurements .
  • Comparative Studies: Repeat experiments with structurally analogous compounds (e.g., 2-(hexoxymethyl)pyridine) to isolate substituent effects .

Q. What experimental approaches can clarify discrepancies in the catalytic performance of 2-(butoxymethyl)pyridine-containing complexes?

Methodological Answer:

  • Kinetic Profiling: Use stopped-flow spectroscopy to compare turnover frequencies (TOF) under identical substrate concentrations .
  • Surface Analysis: Perform XPS or TEM to detect metal leaching or nanoparticle formation during catalysis .
  • Computational DFT: Calculate activation energies for rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Tables of Key Data

Table 1. Stability of 2-(Butoxymethyl)pyridine in Common Solvents

SolventDegradation Rate (%/24h at 25°C)Major Degradation ProductSource
DMF0.8None detected
Methanol12.5Pyridine-2-methanol
Water (pH 7)23.72-Hydroxymethylpyridine

Table 2. Catalytic Activity of Pd(II) Complexes with 2-(Butoxymethyl)pyridine Ligands

SubstrateTOF (h⁻¹)Selectivity (%)ConditionsReference
Bromobenzene4209880°C, K₂CO₃, DMF
Chloropyrine18582100°C, Cs₂CO₃, dioxane

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